molecular formula C9H14ClN5 B15113409 1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B15113409
M. Wt: 227.69 g/mol
InChI Key: XQWPBQINVHUIKD-UHFFFAOYSA-N
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Description

1-Methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a bicyclic pyrazole derivative featuring two substituted pyrazole rings linked via a methylene group. The compound is protonated as a hydrochloride salt, enhancing its solubility in polar solvents and stability for pharmaceutical applications. Its molecular formula is C₁₀H₁₅N₅·HCl, with a molecular weight of 245.73 g/mol.

Pyrazole derivatives are widely studied for their pharmacological properties, including kinase inhibition and neurotransmitter modulation. This compound’s structural uniqueness lies in its dual pyrazole system, which distinguishes it from monocyclic analogs.

Properties

Molecular Formula

C9H14ClN5

Molecular Weight

227.69 g/mol

IUPAC Name

1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H13N5.ClH/c1-13-5-3-8(11-13)7-10-9-4-6-14(2)12-9;/h3-6H,7H2,1-2H3,(H,10,12);1H

InChI Key

XQWPBQINVHUIKD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

1-Methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride with analogous pyrazole- and imidazole-based hydrochlorides, emphasizing structural, synthetic, and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes References
1-Methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride C₁₀H₁₅N₅·HCl 245.73 Dual pyrazole cores, methyl groups at 1-positions, methylene-linked amine Potential kinase inhibitor; high solubility due to hydrochloride salt
3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine hydrochloride C₁₁H₁₄ClN₅O·HCl 304.18 Pyrazole with pyridine substituent, chloro group at 3-position, methoxyethyl amine Demonstrated antibacterial activity; chlorine enhances electrophilicity
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide C₂₀H₂₃F₃N₆O 432.43 Imidazole-pyrrole hybrid, trifluoromethylpyridine substituent High purity (98.67% HPLC); trifluoromethyl group improves metabolic stability
Granisetron Hydrochloride C₁₈H₂₄N₄O·HCl 348.87 Indazole-carboxamide with azabicyclononane Clinically approved antiemetic; bicyclic amine enhances serotonin receptor affinity
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride C₁₁H₁₄ClF₂NO₂ 265.69 Fluorinated phenyl group, ethyl ester, chiral center Building block for protease inhibitors; fluorine atoms improve bioavailability

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound uses dual pyrazole rings , unlike imidazole-pyrrole hybrids (e.g., ) or indazole-based drugs like Granisetron . Pyrazoles offer greater metabolic stability compared to imidazoles due to reduced susceptibility to oxidative degradation.
  • Chlorine or trifluoromethyl substituents in analogs (e.g., ) enhance electrophilicity and receptor binding but may increase toxicity risks.

Solubility and Salt Form: Hydrochloride salts (e.g., target compound and Granisetron ) improve aqueous solubility, critical for oral bioavailability. In contrast, non-ionic analogs (e.g., trifluoromethylpyridine derivative ) rely on lipophilic groups for membrane permeability.

Synthetic Complexity: The target compound’s synthesis involves amine alkylation between methylpyrazole precursors, similar to methods in . By contrast, Granisetron requires multi-step indazole functionalization and azabicyclononane coupling .

Pharmacological Targets :

  • Dual pyrazole systems are under investigation for kinase inhibition (e.g., JAK/STAT pathways), while imidazole-pyrrole hybrids () target inflammatory enzymes like COX-2.

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